The Discovery and Synthesis of Patidegib Hydrochloride: A Technical Guide for Drug Development Professionals
The Discovery and Synthesis of Patidegib Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
Patidegib Hydrochloride, a novel topical inhibitor of the Hedgehog (Hh) signaling pathway, represents a significant advancement in the targeted therapy of basal cell carcinomas (BCCs), particularly in patients with Gorlin Syndrome. This guide provides an in-depth technical overview of the discovery and synthesis of Patidegib Hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will explore the scientific rationale behind targeting the Hh pathway, the discovery of the natural product lead, cyclopamine, and the subsequent medicinal chemistry efforts that culminated in the development of Patidegib. Furthermore, a detailed, step-by-step synthesis of the active pharmaceutical ingredient is presented, along with insights into the experimental choices and methodologies.
Introduction: The Hedgehog Signaling Pathway and its Role in Oncology
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, responsible for cell fate determination, proliferation, and tissue patterning.[1][2] In adult tissues, the Hh pathway is largely quiescent, but its aberrant reactivation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[2]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO), allowing it to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. In many cancers, mutations in PTCH1 or SMO lead to ligand-independent activation of the pathway and uncontrolled cell growth.[1] This makes the Hh pathway an attractive target for therapeutic intervention.
Diagram 1: The Hedgehog Signaling Pathway
Caption: A simplified diagram of the Hedgehog signaling pathway and the inhibitory action of Patidegib.
The Discovery of Patidegib: From Natural Product to Optimized Drug Candidate
Cyclopamine: A Teratogenic Natural Product Paves the Way
The story of Patidegib begins with the discovery of cyclopamine, a steroidal alkaloid isolated from the corn lily (Veratrum californicum). Cyclopamine was identified as the causative agent of cyclopia and other severe birth defects in livestock that consumed the plant. Subsequent research revealed that cyclopamine's teratogenicity stemmed from its potent inhibition of the Hedgehog signaling pathway.[3] This discovery provided a crucial chemical tool to probe the Hh pathway and a starting point for the development of targeted cancer therapies.
Lead Optimization: Enhancing Potency and Pharmaceutical Properties
While a potent Hh pathway inhibitor, cyclopamine possessed several drawbacks that limited its therapeutic potential, including poor aqueous solubility and acid instability. This prompted medicinal chemistry campaigns to develop semi-synthetic analogs with improved drug-like properties.
One of the key breakthroughs was the development of IPI-269609, a seven-membered D-ring analog of cyclopamine, which exhibited greater acid stability and improved solubility.[3] Further structure-activity relationship (SAR) studies focusing on modifications of the A-ring system led to the discovery of Patidegib (formerly IPI-926) .[3]
Patidegib demonstrated significantly improved potency and a more favorable pharmacokinetic profile compared to cyclopamine and other early analogs.[3] Notably, oral administration of Patidegib resulted in complete tumor regression in a Hedgehog-dependent medulloblastoma allograft model.[3]
Table 1: Comparison of Cyclopamine and Patidegib (IPI-926)
| Property | Cyclopamine | Patidegib (IPI-926) |
| Source | Natural Product | Semi-synthetic |
| Potency | Potent | More Potent |
| Aqueous Solubility | Poor | Improved |
| Acid Stability | Poor | Improved |
| Oral Bioavailability | Low | Improved |
Topical Formulation: A Targeted Approach for Basal Cell Carcinoma
For the treatment of basal cell carcinomas, a topical formulation of Patidegib was developed. This approach offers the advantage of delivering the drug directly to the tumor site, thereby maximizing local efficacy while minimizing systemic exposure and associated side effects.[4][5] Clinical studies have shown that topical Patidegib gel can effectively reduce the tumor burden in patients with Gorlin Syndrome with a favorable safety profile.[4][6]
The Chemical Synthesis of Patidegib Hydrochloride
The chemical name for Patidegib is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide. The synthesis of this molecule involves a key amide bond formation step. The following is a representative synthetic route based on publicly available information.[7]
Diagram 2: Retrosynthetic Analysis of Patidegib
Caption: A simplified retrosynthetic analysis of Patidegib.
Synthesis of Key Intermediates
The synthesis of Patidegib requires the preparation of two key intermediates: 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)aniline . The synthesis of these intermediates involves standard organic chemistry transformations.
Final Amide Coupling Step: A Detailed Protocol
The final step in the synthesis of Patidegib is the coupling of the two key intermediates to form the amide bond.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, THF), a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq) is added at room temperature under an inert atmosphere (e.g., nitrogen).[7] The mixture is stirred for a short period.
-
Base Addition: A tertiary amine base, such as N-methylmorpholine (NMM) (2.0 eq), is then added to the reaction mixture.[7]
-
Amine Addition: A solution of 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq) in the same solvent is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC, LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired product, 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (Patidegib).
-
Salt Formation: The free base of Patidegib is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., methanol, isopropanol) to form Patidegib Hydrochloride. The salt can then be isolated by filtration or evaporation.[7]
Table 2: Reagents and Conditions for Amide Coupling
| Reagent/Condition | Purpose |
| 2-chloro-4-(methylsulfonyl)benzoic acid | Carboxylic acid starting material |
| 4-chloro-3-(pyridin-2-yl)aniline | Aniline starting material |
| CDMT | Coupling agent to activate the carboxylic acid |
| N-methylmorpholine | Base to facilitate the reaction |
| Dichloromethane | Aprotic solvent |
| Inert Atmosphere (Nitrogen) | To prevent side reactions with moisture and oxygen |
| Room Temperature | Reaction temperature |
Conclusion and Future Directions
The discovery and development of Patidegib Hydrochloride exemplify a successful drug discovery campaign, starting from a natural product lead and culminating in a targeted therapy with a clear clinical application. The journey from cyclopamine to a topically administered drug for basal cell carcinoma highlights the power of medicinal chemistry to optimize lead compounds and tailor their properties for specific therapeutic needs. Future research may focus on the development of next-generation Hedgehog pathway inhibitors to overcome potential resistance mechanisms and expand their therapeutic applications to a broader range of cancers.
References
-
Discovery of a Potent and Orally Active Hedgehog Pathway Antagonist (IPI-926). Journal of Medicinal Chemistry. [Link]
-
Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926). PubMed. [Link]
-
What is Patidegib used for?. Patsnap Synapse. [Link]
- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
-
Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. [Link]
-
FDA Grants Orphan Drug and Breakthrough Therapy Designation for Topical Patidegib in Gorlin Syndrome. CheckRare. [Link]
-
Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome. MDedge. [Link]
-
Results from Phase 2 Study of Topical Patidegib. BridgeBio. [Link]
-
N-(2-((4-chloro-3-(pyridin-2-yl)phenyl)carbamoyl). Pharmaffiliates. [Link]
-
Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors. American Association for Cancer Research. [Link]
-
PellePharm Presents Updated Data from Two Phase 2 Studies Demonstrating the Potential of Patidegib Topical Gel to Treat Basal Cell Carcinomas in Patients with Gorlin Syndrome and in Patients with Non-Gorlin Sporadic BCCs. BioSpace. [Link]
-
Patidegib in Dermatology: A Current Review. PubMed. [Link]
-
Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome). ClinicalTrials.gov. [Link]
-
PellePharm and it's Lead Drug Candidate Patidegib. YouTube. [Link]
-
A Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects with Basal Cell Nevus Syndrome. Mayo Clinic. [Link]
-
Efficacy and Safety of Patidegib Gel 2% for Preventing Basal Cell Carcinomas on the Face of Adults With Gorlin Syndrome. TrialScreen. [Link]
-
Patidegib Gel Reduces BCCs in Gorlin Syndrome Phase 2 Trial. Physician's Weekly. [Link]
-
NCT03703310 | Study of Patidegib Topical Gel, 2%, for the Reduction of Disease Burden of Persistently Developing Basal Cell Carcinomas (BCCs) in Subjects With Basal Cell Nevus Syndrome (Gorlin Syndrome). ClinicalTrials.gov. [Link]
Sources
- 1. What is Patidegib used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patidegib, the first topical hedgehog inhibitor, scores in Gorlin syndrome | MDedge [mdedge.com]
- 5. bridgebio.com [bridgebio.com]
- 6. biospace.com [biospace.com]
- 7. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
